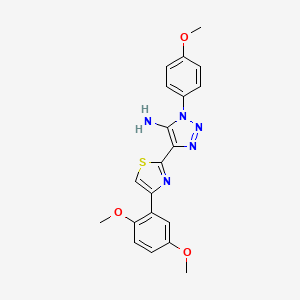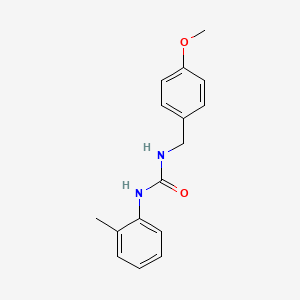
1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They are often used in the synthesis of various pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a urea core with a 4-methoxyphenyl group and a 2-methylphenyl group attached. The exact structure would depend on the specific locations of these groups on the urea core .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and carbon dioxide . They can also react with alcohols to form urethane derivatives .
科学的研究の応用
Enzyme Inhibition and Anticancer Activity
Unsymmetrical 1,3-disubstituted ureas have been studied for their enzyme inhibition properties and anticancer activities. In a study involving seventeen urea derivatives, including compounds similar to "1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea," these compounds were tested against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. The inhibition ranges were significant, showing potential for therapeutic applications. Furthermore, one of the new compounds demonstrated in vitro anticancer activity against a prostate cancer cell line, indicating the potential of such compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Crystal Structure Analysis
The crystal structure of compounds related to "this compound" provides insights into their chemical properties and potential interactions. For instance, the analysis of metobromuron, a phenylurea herbicide, reveals how hydrogen bonds and weak interactions contribute to its stability and possibly its biological activity. Understanding these interactions is crucial for designing more effective and targeted chemical agents (Kang, Kim, Kwon, & Kim, 2015).
Organic Nonlinear Optical Materials
Derivatives of urea, including those with methoxyphenyl groups, have been explored for their potential as organic nonlinear optical materials. These materials are essential for various applications in photonics and optoelectronics. The study on the synthesis and characterization of such compounds, focusing on their crystal growth and second harmonic generation efficiency, highlights the importance of structural modifications to enhance their optical properties (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Directed Lithiation and Chemical Synthesis
The directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the compound's role in synthesizing substituted products. This method provides a pathway for creating a variety of chemical compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The high yields and specific substitutions achieved through this process demonstrate the versatility and significance of such chemical reactions in research and industry applications (Smith, El‐Hiti, & Alshammari, 2013).
将来の方向性
The future directions for research on “1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea” could include further studies on its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by other urea derivatives, it could be a promising compound for further study .
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-3-4-6-15(12)18-16(19)17-11-13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJYNPPSFJOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

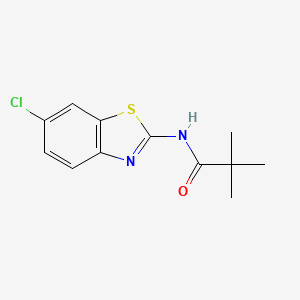

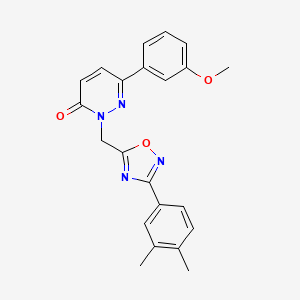

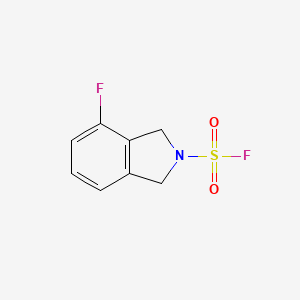

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)

![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)


![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)

